molecular formula C14H13N3O5S B4927983 5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione

Cat. No. B4927983
M. Wt: 335.34 g/mol
InChI Key: CGLFLCBUGXUJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of 5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. For instance, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several biochemical and physiological effects. For instance, it has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, which makes it a valuable tool for studying various biological processes. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions that could be explored in the study of 5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione. For instance, further studies could be conducted to elucidate the precise mechanism of action of this compound. Additionally, more research could be done to explore its potential therapeutic applications in other disease states. Finally, efforts could be made to improve the solubility of this compound in aqueous solutions, which would make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-thioxodihydro-4,6(1H,5H)-pyrimidinedione with 5-nitro-2-propoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yields.

Scientific Research Applications

The potential therapeutic applications of 5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione have been extensively studied in recent years. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

5-[(5-nitro-2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O5S/c1-2-5-22-11-4-3-9(17(20)21)6-8(11)7-10-12(18)15-14(23)16-13(10)19/h3-4,6-7H,2,5H2,1H3,(H2,15,16,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGLFLCBUGXUJIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)[N+](=O)[O-])C=C2C(=O)NC(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-nitro-2-propoxybenzylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

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